N4-(5-chloro-2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine

Description

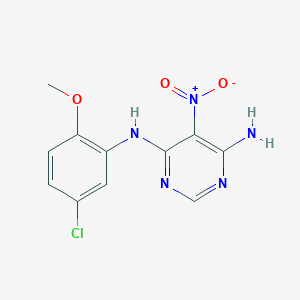

N4-(5-Chloro-2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a nitro group at position 5 and a 5-chloro-2-methoxyphenyl substituent at the N4 position.

Properties

IUPAC Name |

4-N-(5-chloro-2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5O3/c1-20-8-3-2-6(12)4-7(8)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQHCRQJGVJALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-chloro-2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method starts with the nitration of 5-chloro-2-methoxyaniline to introduce the nitro group. This is followed by a condensation reaction with a suitable pyrimidine derivative under controlled conditions to form the desired compound. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. The use of high-throughput screening and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(5-chloro-2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.

Condensation: Acetic acid as a catalyst, ethanol as a solvent.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

N4-(5-chloro-2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-(5-chloro-2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor modulation, it can either activate or inhibit receptor signaling pathways, depending on its binding affinity and the nature of the receptor.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : Symmetrical bis-aromatic derivatives (e.g., 5f) often achieve higher yields (95%) compared to asymmetric analogs, which may require multi-step syntheses .

- Solubility and Bioavailability : The target compound’s methoxy group likely improves aqueous solubility relative to chlorobenzyl or cyclopentyl analogs. However, the nitro group may limit oral bioavailability due to metabolic instability .

- Biological Activity: Piperazinyl or morpholinopropyl substitutions (e.g., ) are associated with enhanced CNS penetration, whereas the target compound’s chloro-methoxy group may favor peripheral target engagement .

Biological Activity

N4-(5-chloro-2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its structural characteristics, including the presence of nitro and methoxy groups on a pyrimidine ring, suggest diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

- Molecular Formula : C10H11ClN4O3

- Molecular Weight : Approximately 261.68 g/mol

- Structural Features :

- Nitro group at the 5-position enhances electrophilic reactivity.

- Methoxy and chloro substituents at the 2 and 5 positions, respectively, affect solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. The methoxy and chloro groups contribute to the compound's lipophilicity, facilitating cellular uptake.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways or immune responses.

- Receptor Modulation : Interaction with receptors could alter signaling pathways relevant to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar nitro-pyrimidine derivatives. For instance, compounds with analogous structures have shown efficacy against various cancer cell lines, including breast (T47D) and prostate (PC-3) cancer models. The mechanism often involves induction of apoptosis through caspase activation and inhibition of tubulin polymerization, which disrupts mitotic processes.

Antimicrobial Activity

Compounds within this class have demonstrated antimicrobial properties against a range of pathogens. The presence of the nitro group is particularly significant in enhancing activity against bacterial strains due to its role in generating reactive nitrogen species that can damage bacterial DNA.

Case Studies

-

Antitumor Activity :

- A study evaluated the cytotoxicity of this compound against human cancer cell lines. Results indicated an IC50 value in the micromolar range, suggesting significant anticancer activity comparable to established chemotherapeutics.

-

Antimicrobial Efficacy :

- In vitro tests revealed that derivatives with similar structures exhibited bactericidal effects against Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.